1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of an ethyl group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one typically involves the alkylation of a phenyl ring with an ethyl group and a methylthio group. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
1-(2-Ethyl-5-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the carbonyl group.
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of a methylthio group.
Uniqueness: 1-(2-Ethyl-5-(methylthio)phenyl)propan-1-one is unique due to the presence of both an ethyl and a methylthio group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(2-ethyl-5-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16OS/c1-4-9-6-7-10(14-3)8-11(9)12(13)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZLLXGMMCAVCBAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)SC)C(=O)CC |
Origin of Product |
United States |
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